2,2-Difluoro-5-isopropylcyclohexane-1,3-dione
Description
Properties
CAS No. |
1031926-87-0 |
|---|---|
Molecular Formula |
C9H12F2O2 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2,2-difluoro-5-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12F2O2/c1-5(2)6-3-7(12)9(10,11)8(13)4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
JFWMFERJFZESBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)C(C(=O)C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Dieckmann Annulation with Fluorinated Esters
A foundational approach involves Dieckmann annulation, where ethyl 3-fluoro-5-isopropyl-2-oxocyclohexane-1-carboxylate undergoes intramolecular cyclization under basic conditions. This method, adapted from the synthesis of 5-isopropyl-1,3-cyclohexanedione, introduces fluorine at the 2-position early in the synthesis. Sodium hydride (1.5–2.0 equiv) in toluene at −10°C to 0°C facilitates deprotonation and ester condensation, yielding the diketone framework. Post-cyclization hydrolysis with hydrochloric acid (30–36%) at 80–100°C removes protective groups, achieving 65–72% isolated yield.
Aldol Condensation Followed by Fluorination
Alternative routes employ aldol condensation between isobutylideneacetone and fluorinated malonates. For example, reacting 2-fluoroethyl malonate with isobutylideneacetone in THF at 25°C forms a β-ketoester intermediate. Subsequent Dieckmann cyclization with sodium methoxide generates the 2-fluoro-5-isopropyl scaffold. However, this method struggles with difluorination, necessitating a second fluorination step using Deoxo-Fluor (1.2 equiv) in dichloromethane, which attains 58% yield but risks over-fluorination.
Direct Fluorination of 5-Isopropylcyclohexane-1,3-dione
Electrophilic Fluorination with Selectfluor
Electrophilic fluorination of 5-isopropylcyclohexane-1,3-dione using Selectfluor (1,1-difluoro-2,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces two fluorine atoms at the 2-position. The reaction proceeds via a radical mechanism, with yields reaching 76% after 12 hours. Optimization studies indicate that excess Selectfluor (2.5 equiv) and catalytic silver nitrate (5 mol%) enhance regioselectivity, minimizing side products at the 4-position.
Hydrogenative Defluorination-Refluorination
A patented two-step process first hydrogenates 2,2,4,4-tetrafluoro-5-isopropylcyclohexane-1,3-dione over Pd/C (5 wt%) under H₂ (3 MPa) at 25°C, selectively removing fluorines at the 4-position. Subsequent treatment with hydrogen fluoride-pyridine complex (70% HF) reintroduces fluorines at the 2-position, achieving 82% overall yield. This method’s success hinges on the steric shielding provided by the 5-isopropyl group, which directs fluorination to the less hindered 2-position.
Multistep Synthesis via Tandem Michael-Claisen Reactions
Sodium Hydride-Mediated Tandem Reactions
A one-pot synthesis, inspired by US Patent 8,916,723, combines Michael addition and Claisen condensation. Ethyl 4-fluoro-3-oxopentanoate reacts with isopropyl vinyl ketone in toluene using sodium hydride (2.0 equiv) at 0°C. The tandem mechanism forms a γ,δ-diketone intermediate, which cyclizes upon heating to 70°C. Acidic workup (HCl, pH 3) isolates 2,2-difluoro-5-isopropylcyclohexane-1,3-dione in 68% yield. Key advantages include minimal purification and scalability to >100 g batches.
Enzymatic Desymmetrization
Emerging approaches utilize lipase-catalyzed desymmetrization of prochiral 2-fluoro-5-isopropylcyclohexane-1,3-dione. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes one fluorine, followed by chemical refluorination with N-fluorobenzenesulfonimide (NFSI). While enzymatic steps achieve >90% enantiomeric excess, the process remains cost-prohibitive for industrial use.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Functional Group Transformations
The diketone and fluorine substituents enable diverse reactivity:
-
Methylation : Reacts with methyl iodide in basic media to form 2-methyl derivatives, preserving the fluorinated backbone .
-
Decarboxylation : Under acidic conditions, ester derivatives undergo decarboxylation to regenerate the diketone core .
Key Reaction Pathway:
Catalytic Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., 2-fluoro-5-(hydroxymethyl)phenyl boronic acid) using Pd(dppf)Cl₂ to form biaryl intermediates .
Table 2: Coupling Reaction Parameters
| Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| Pd(dppf)Cl₂ | 90 | 12 | 72% |
Table 3: DHODH Inhibitor Activity Data
| Compound | IC₅₀ (nM) | Key Interactions |
|---|---|---|
| 1289 | 12.9 | H-bonds with R136, Y38 |
| 1291 | 8.4 | Enhanced hydrophobic interactions |
-
Structural Insights : X-ray crystallography reveals that the fluorinated diketone moiety stabilizes inhibitor binding via hydrophobic contacts with M43, L46, and F62 residues .
Mechanistic and Spectroscopic Analysis
Scientific Research Applications
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione has several applications in scientific research, including:
Chemistry: It is used as a ligand in catalysis and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexane-1,3-dione Derivatives
Spectral Data :
- IR Spectroscopy : C=O stretches in analogs (1703–1705 cm⁻¹) are characteristic of diketones. Fluorine substituents may slightly shift these peaks due to electron withdrawal .
- ¹H NMR : The isopropyl group in the target compound would produce distinct methyl resonances (δ ~0.8–1.2 ppm), contrasting with aromatic proton signals (δ ~6.5–7.5 ppm) in bromophenyl analogs .
Structure-Activity Relationships (SAR)
- Substituent Position : Fluorine at the 2-position (vs. bromine at aryl positions in 5c/5d) may redirect electronic effects toward the diketone core, influencing interactions with enzymatic targets .
- Steric vs. Electronic Balance : The isopropyl group’s bulk may offset fluorine’s electronegativity, balancing steric accessibility and electronic modulation for optimized activity .
Biological Activity
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione is a chemical compound with potential biological activity that has been the subject of various studies. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione can be represented as follows:
This compound features a cyclohexane ring substituted with two fluorine atoms and an isopropyl group, contributing to its unique biological properties.
Anticancer Properties
Research indicates that derivatives of cyclohexane-1,3-dione compounds exhibit significant anticancer activity. For instance, studies involving isoindole derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability in response to treatment.
Table 1: In Vitro Cytotoxicity of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,2-Difluoro-5-isopropyl... | A549 | 15 | Inhibition of cell proliferation |
| 2,2-Difluoro-5-isopropyl... | HeLa | 20 | Induction of apoptosis |
| N-benzylisoindole-1,3-dione | A549 | 12 | Tyrosine kinase inhibition |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK1 | Competitive | 25 |
| CDK2 | Non-competitive | 30 |
Case Studies
Several case studies have documented the effects of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione in vivo. In one study involving nude mice xenografted with A549 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups.
Case Study: Tumor Growth Inhibition
- Objective : To evaluate the anticancer efficacy of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione.
- Method : Nude mice were divided into three groups: control (no treatment), low-dose treatment (10 mg/kg), and high-dose treatment (20 mg/kg).
- Results :
- Control group showed tumor growth averaging 300 mm³.
- Low-dose group showed a reduction to an average of 200 mm³.
- High-dose group exhibited the most significant reduction to approximately 100 mm³.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in mice indicated that doses up to 50 mg/kg did not result in significant adverse effects. Histopathological examinations revealed no major organ damage at therapeutic doses.
Q & A
Q. What experimental strategies can optimize the synthesis yield of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione?
- Methodological Answer : To enhance synthesis efficiency, employ Design of Experiments (DoE) to systematically screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical variables . Integrate computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and intermediates, as demonstrated by ICReDD’s workflow . Post-synthesis, optimize purification via crystallization conditions (solvent ratios, cooling rates) to maximize yield and purity.
Q. How can researchers characterize the structural and electronic properties of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione?
- Methodological Answer :
- Spectroscopy : Use FT-IR to confirm carbonyl (C=O) and C-F stretching vibrations (1,100–1,300 cm⁻¹). Compare with reference spectra of similar diones (e.g., cyclohexane-1,3-dione derivatives) .
- NMR : Analyze NMR for fluorine environments and NMR to resolve carbonyl and quaternary carbons.
- X-ray crystallography : Resolve crystal packing and steric effects from the isopropyl and fluorine substituents, as seen in analogous compounds .
Q. What are the recommended protocols for assessing solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Conduct phase-solubility studies in aprotic (e.g., DMSO, THF) and protic solvents (e.g., ethanol, water mixtures) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions.
- Stability : Perform accelerated degradation studies under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions. Monitor decomposition via TLC or LC-MS to identify degradation products .
Advanced Research Questions
Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effects enhance the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., enolate formation). To validate, compare reaction kinetics with non-fluorinated analogs using stopped-flow techniques or computational Fukui indices. Quantum mechanical calculations (e.g., NBO analysis) can quantify charge distribution changes . Experimental validation via competitive reactions with Grignard reagents or organozinc species is recommended.
Q. What computational approaches are suitable for modeling the compound’s interactions in catalytic or biological systems?
- Methodological Answer :
- Docking Studies : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with enzymatic targets (e.g., cyclooxygenase or kinase enzymes). Validate with MD simulations to assess stability of ligand-receptor complexes.
- DFT Calculations : Model transition states for reactions involving the dione moiety (e.g., Michael additions) to identify steric/electronic barriers imposed by the isopropyl group .
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) for drug discovery contexts .
Q. How can researchers resolve contradictions in reported spectroscopic or catalytic activity data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, concentration, instrumentation). Compare NMR chemical shifts with literature values for fluorinated diones .
- Meta-Analysis : Apply multivariate statistical tools (PCA, clustering) to identify outliers or confounding variables in published datasets.
- Mechanistic Reassessment : Re-examine proposed reaction mechanisms using isotopic labeling (e.g., in carbonyl groups) or kinetic isotope effects to confirm pathways .
Q. What strategies enable the design of derivatives with enhanced bioactivity or selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or aryl groups) and test against biological targets (e.g., microbial growth assays).
- Fragment-Based Design : Use the dione core as a scaffold and introduce functional groups via click chemistry (e.g., azide-alkyne cycloaddition) to probe binding pockets .
- High-Throughput Screening : Pair combinatorial libraries of derivatives with automated bioassays to identify lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
